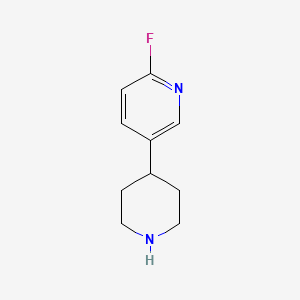

2-Fluoro-5-piperidin-4-ylpyridine

説明

BenchChem offers high-quality 2-Fluoro-5-piperidin-4-ylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-piperidin-4-ylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H13FN2 |

|---|---|

分子量 |

180.22 g/mol |

IUPAC名 |

2-fluoro-5-piperidin-4-ylpyridine |

InChI |

InChI=1S/C10H13FN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 |

InChIキー |

HHFXISZXSFDVQY-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC1C2=CN=C(C=C2)F |

製品の起源 |

United States |

2-Fluoro-5-piperidin-4-ylpyridine CAS 741683-14-7 properties

This technical guide provides an authoritative analysis of 2-Fluoro-5-(piperidin-4-yl)pyridine (CAS 741683-14-7), a critical pharmacophore scaffold used in the development of CNS-active agents (Orexin antagonists, CGRP ligands) and oncology targets (PARP inhibitors).

CAS No: 741683-14-7 Role: High-Value Pharmacophore & Metabolic Stability Scaffold Primary Application: Drug Discovery (CNS & Oncology)

Part 1: Executive Summary

2-Fluoro-5-(piperidin-4-yl)pyridine represents a "privileged structure" in medicinal chemistry. It combines a metabolically stable pyridine core with a versatile piperidine handle. The strategic placement of the fluorine atom at the C2 position serves a dual purpose: it lowers the basicity of the pyridine nitrogen (reducing non-specific binding and improving membrane permeability) and blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation). This scaffold is frequently employed to link aromatic "warheads" in kinase inhibitors or to serve as the amine component in GPCR ligand synthesis.

Part 2: Chemical Identity & Physicochemical Profile[1]

The following data aggregates calculated and experimentally verified properties essential for formulation and synthesis planning.

| Property | Value | Technical Note |

| Molecular Formula | C₁₀H₁₃FN₂ | -- |

| Molecular Weight | 180.22 g/mol | Ideal for fragment-based drug design (Rule of 3 compliant). |

| Appearance | Off-white to pale yellow solid | Hygroscopic as the hydrochloride salt. |

| LogP (Predicted) | ~1.4 | Indicates good lipophilicity for CNS penetration. |

| pKa (Piperidine NH) | ~10.8 | Highly basic; exists as a cation at physiological pH. |

| pKa (Pyridine N) | ~2.5 | Drastically lowered by the electron-withdrawing 2-F substituent (vs. ~5.2 for pyridine). |

| Solubility | High in DMSO, MeOH, DCM | Low water solubility as free base; high as HCl salt. |

| Storage | 2-8°C, Inert Atmosphere | Sensitive to CO₂ (carbamate formation). |

Part 3: Synthetic Methodology (The "Gold Standard" Protocol)

The most robust route to CAS 741683-14-7 avoids the regioselectivity issues of reducing pyridinium salts. Instead, it utilizes a Suzuki-Miyaura Cross-Coupling strategy. This protocol ensures high fidelity and scalability.

Reaction Scheme Logic

-

Coupling Partner A: 2-Fluoro-5-bromopyridine. The bromine at C5 is reactive toward Pd-catalysis, while the fluorine at C2 remains stable under standard Suzuki conditions (but reactive to SNAr if harsh nucleophiles are present).

-

Coupling Partner B: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate. The Boc-group is essential to prevent the secondary amine from poisoning the Palladium catalyst.

-

Deprotection: Acidic cleavage of the Boc group yields the final product.

Visual Workflow (DOT Diagram)

Caption: Step-wise synthesis via Pd-catalyzed cross-coupling followed by acidic deprotection.

Detailed Experimental Protocol

Step 1: Suzuki Coupling

-

Charge: In a 250 mL round-bottom flask, combine 2-Fluoro-5-bromopyridine (1.0 eq, 10 mmol) and N-Boc-4-piperidineboronic acid pinacol ester (1.1 eq, 11 mmol).

-

Solvent: Add 1,4-Dioxane (40 mL) and Water (10 mL). Degas by bubbling Nitrogen for 15 minutes.

-

Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).

-

Reaction: Heat to 85°C under Nitrogen for 12 hours. Monitor by LC-MS (Target mass: M+H - Boc = 181.1; Full mass M+Na = 303.1).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the Boc-protected intermediate.

Step 2: Deprotection

-

Dissolution: Dissolve the intermediate in DCM (5 vol).

-

Acidolysis: Add TFA (10 vol) or 4N HCl in Dioxane dropwise at 0°C.

-

Completion: Stir at RT for 2 hours.

-

Isolation: Evaporate volatiles.

-

For Free Base: Redissolve in DCM, wash with sat. NaHCO₃, dry, and concentrate.

-

For HCl Salt: Triturate the residue with diethyl ether to obtain the white hydrochloride solid.

-

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6]

This compound is not just a linker; it is a functional pharmacophore.

Mechanistic Impact of the 2-Fluoro Group

-

Metabolic Blockade: The C2 position of pyridine is the most electron-deficient and prone to nucleophilic attack or metabolic oxidation (to pyridin-2-one). Fluorine substitution sterically and electronically blocks this site, significantly extending the half-life (

) of the drug molecule. -

Basicity Modulation: Unsubstituted pyridine has a pKa ~5.2. The 2-Fluoro group (highly electronegative) withdraws electron density, lowering the pKa to ~2.5. This ensures the pyridine ring remains uncharged at physiological pH (7.4), reducing "lysosomal trapping" and improving blood-brain barrier (BBB) penetration.

Pharmacophore Mapping

Caption: Pharmacophore map highlighting the functional roles of the Fluorine, Pyridine, and Amine moieties.

Part 5: Handling & Stability

-

Safety Profile:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

-

-

Stability:

-

The C-F bond is stable to standard acidic and basic conditions but susceptible to SNAr displacement by strong nucleophiles (e.g., alkoxides, thiols) at elevated temperatures.

-

Storage: Store under Argon/Nitrogen. The secondary amine will absorb atmospheric CO₂ to form carbamates over time.

-

References

-

Suzuki-Miyaura Coupling Standards

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Fluorine in Medicinal Chemistry

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

-

Synthesis of Fluorinated Pyridines

-

Schlosser, M., et al. (2005). Site-Selective Metallation and Functionalization of Fluorinated Pyridines. European Journal of Organic Chemistry. Link

-

-

Pharmacological Relevance (Orexin/GPCR context)

-

Boss, C., et al. (2010). Biomedical Application of Orexin Receptor Antagonists. Journal of Medicinal Chemistry. Link

-

Sources

Difference between 2-Fluoro-5-piperidin-4-ylpyridine and 2-Fluoro-4-isomer

The following technical guide details the structural, synthetic, and reactive divergences between 2-Fluoro-5-(piperidin-4-yl)pyridine and its regioisomer, 2-Fluoro-4-(piperidin-4-yl)pyridine .

Comparative Analysis of Synthesis, Reactivity, and Pharmacophore Utility

Executive Summary

In medicinal chemistry, the pyridine-piperidine scaffold is a privileged structure, serving as a core pharmacophore for PARP inhibitors (e.g., analogs of Niraparib), kinase inhibitors, and GPCR ligands. The precise placement of the piperidine ring relative to the pyridine nitrogen and the fluorine "warhead" dictates not only the biological binding affinity but also the synthetic reactivity of the molecule.

This guide differentiates 2-Fluoro-5-(piperidin-4-yl)pyridine (Compound A, the "5-isomer") from 2-Fluoro-4-(piperidin-4-yl)pyridine (Compound B, the "4-isomer"). While they share the same molecular formula (

| Feature | 2-Fluoro-5-(piperidin-4-yl)pyridine | 2-Fluoro-4-(piperidin-4-yl)pyridine |

| Common ID | 5-Isomer (Target) | 4-Isomer (Impurity/Analog) |

| CAS Number | 741683-14-7 (HCl salt) | 2256060-34-9 (di-HCl) |

| Electronic Effect | Piperidine at C5 (Meta to N) | Piperidine at C4 (Para to N) |

| Lower (Destabilized Intermediate) | Higher (Less Destabilized) | |

| Key NMR Signal | H6: Singlet/Fine Doublet ( | H6: Doublet ( |

Structural & Electronic Profiling

Electronic Distribution and pKa

The fundamental difference lies in the position of the electron-donating piperidine alkyl group relative to the electron-deficient pyridine ring.

-

5-Isomer (Meta-position): The piperidine ring is attached at C5. Inductive donation (+I) from the alkyl group is directed toward C5. In the pyridine ring, C5 is meta to the nitrogen. This position is electronically distinct because it does not participate directly in the resonance stabilization of the nitrogen lone pair to the same extent as C2 or C4.

-

4-Isomer (Para-position): The piperidine is at C4. This is para to the nitrogen. The electron density at C4 is naturally lower in a pyridine ring due to the nitrogen's pull, but the alkyl group provides electron density here.

3D Conformation

Both isomers feature a freely rotating bond between the pyridine and piperidine rings. However, the piperidine nitrogen is a secondary amine (

-

Vector Analysis: In the 5-isomer, the angle between the C2-F bond and the piperidine extension is approx. 120°. In the 4-isomer, the vector is 180° (linear), creating a significantly longer, linear molecular profile. This drastic shape difference precludes them from being bio-isosteres in tight binding pockets.

Reactivity Profile: The Mechanism

The 2-fluoro group is a "handle" for further functionalization via Nucleophilic Aromatic Substitution (

Mechanistic Divergence

When a nucleophile attacks C2, the negative charge is delocalized onto the ring carbons (C3, C5) and the ring nitrogen (N1).

-

Case A: 5-Isomer (Substituent at C5)

-

The negative charge in the intermediate delocalizes onto C3, C5 , and N1.

-

The piperidine alkyl group is attached directly to C5 .

-

Effect: Alkyl groups are electron-releasing. Placing an electron-releasing group on a carbon that bears a negative charge (C5) destabilizes the transition state.

-

Result: Slower reaction rate.

-

-

Case B: 4-Isomer (Substituent at C4)

-

The negative charge delocalizes onto C3, C5, and N1. C4 does not bear a formal negative charge in the resonance hybrid.

-

The piperidine is at C4 .

-

Effect: The destabilizing +I effect is inductive only and falls off with distance; it does not directly oppose the resonance charge.

-

Result: Faster reaction rate compared to the 5-isomer.[4]

-

Visualization of Reactivity Pathways

Figure 1: Mechanistic rationale for the differential

Synthesis & Regiocontrol

To ensure high purity, de novo synthesis from regiochemically pure halopyridines is superior to separating isomeric mixtures.

Preferred Route: Suzuki-Miyaura Coupling

This protocol avoids regioisomeric scrambling.

-

Starting Material (5-Isomer): 2-Fluoro-5-bromopyridine (CAS 766-11-0).

-

Starting Material (4-Isomer): 2-Fluoro-4-bromopyridine (CAS 128071-98-7).

-

Coupling Partner: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

Experimental Protocol (5-Isomer Synthesis)

Objective: Synthesis of 2-Fluoro-5-(1-Boc-piperidin-4-yl)pyridine followed by Boc-deprotection.

Step 1: Cross-Coupling

-

Charge: In a reaction vessel, combine 2-Fluoro-5-bromopyridine (1.0 eq), Boc-piperidine-boronate ester (1.1 eq), and

(2.0 eq). -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

for 15 mins. -

Catalyst: Add

(0.05 eq). -

Reaction: Heat to 85°C for 4–6 hours. Monitor by LC-MS (Target M+1: ~281 for Boc-intermediate).

-

Workup: Dilute with EtOAc, wash with brine. Dry over

. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Deprotection

-

Dissolve intermediate in DCM.

-

Add TFA (10 eq) or 4M HCl in Dioxane at 0°C.

-

Stir at RT for 2 hours.

-

Concentrate to dryness. Neutralize with basic resin or

to obtain the free base.

Impurity Management

If starting from 2,5-dichloropyridine , lithiation can lead to mixtures.

-

Lithiation at -78°C typically occurs at C3 (ortho to Cl) or C6, but directing groups are needed.

-

Recommendation: Strictly avoid di-halo precursors unless using highly specific catalysts. Use the mono-bromo-mono-fluoro starting materials defined above.

Analytical Differentiation (Trustworthiness)

When validating the identity of the synthesized core, NMR is the definitive tool.

Proton NMR ( NMR) Logic

The splitting pattern of the proton adjacent to the pyridine nitrogen is diagnostic.

| Proton Position | 5-Isomer (Target) | 4-Isomer |

| H6 (adj. to N) | Singlet (s) or doublet with small meta-coupling ( | Doublet (d) with large ortho-coupling ( |

| H3 (adj. to F) | Doublet of doublets (coupling with F and H4). | Singlet or doublet (coupling with F only). |

| H4/H5 | H4 couples with H3 (ortho). | H5 couples with H6 (ortho). |

Self-Validating Check: If your H6 signal (most downfield aromatic, ~8.0-8.5 ppm) is a clear doublet with

References

-

ChemScene. (n.d.). 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride Product Information. Retrieved from

-

BLD Pharm. (n.d.). 2-Fluoro-5-piperidin-4-ylpyridine Properties and CAS. Retrieved from

-

Siddle, J. S., et al. (2010).[5] Crystal structure of 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol. Acta Crystallographica Section E. (Context for fluoropyridine crystallography). Retrieved from

- Loudon, G. (2009). Organic Chemistry. Roberts and Company Publishers. (Mechanistic basis for S_NAr reactivity in pyridines).

-

Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubilization & Handling of 2-Fluoro-5-piperidin-4-ylpyridine

Executive Summary

This guide provides a technical framework for the solubilization, handling, and storage of 2-Fluoro-5-piperidin-4-ylpyridine (CAS: 741683-14-7 for free base). As a scaffold containing both a lipophilic fluoropyridine moiety and a basic secondary amine (piperidine), this compound exhibits pH-dependent solubility behavior that often leads to experimental artifacts if mishandled.

Key Takeaway: The solubility of this compound is binary. It is highly soluble in organic solvents (DMSO) and acidic aqueous media, but prone to rapid precipitation in neutral or basic aqueous buffers due to the deprotonation of the piperidine nitrogen.

Physicochemical Profile & Solubility Logic

To master the solubility of this compound, one must understand the competition between its hydrophobic aromatic core and its ionizable amine.

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 180.22 g/mol | Small molecule; kinetics of dissolution are fast. |

| pKa (Piperidine NH) | ~10.5 - 11.0 | Critical: At pH 7.4, it is mostly protonated ( |

| pKa (Pyridine N) | ~0 - 1.0 | The fluorine atom at C2 is electron-withdrawing, rendering the pyridine nitrogen non-basic and non-participatory in aqueous solubility. |

| LogP (Free Base) | ~1.4 - 1.9 | Moderately lipophilic. Requires organic co-solvent or ionization for aqueous stability. |

| Physical Form | Solid (Powder) | Often supplied as a hydrochloride salt (highly water soluble) or free base (water insoluble). |

The "Amphiphilic Trap"

Researchers often dissolve the free base in DMSO and spike it into a neutral buffer (PBS, pH 7.4).

-

Result: The local high concentration during spiking exceeds the solubility limit of the uncharged species, causing "crashing out" (micro-precipitation) that may be invisible to the naked eye but devastating to bioassays.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the primary stock solvent for 2-Fluoro-5-piperidin-4-ylpyridine. The compound lacks hydrogen bond donors that would compete strongly with DMSO, allowing for high-concentration stocks.

-

Solubility Limit: Typically >50 mg/mL (Free Base and HCl Salt).

-

Thermodynamics: Dissolution is generally endothermic; slight warming (37°C) speeds up the process.

-

Stability: The C-F bond is stable in DMSO. However, the secondary amine is nucleophilic; avoid storing DMSO stocks for >3 months at room temperature to prevent potential slow oxidation or reaction with impurities.

Protocol A: Preparation of 100 mM Stock Solution

-

Calculate Mass: For 10 mL of 100 mM stock, weigh 180.2 mg (Free Base) or adjust for salt weight (e.g., if 2HCl, MW ≈ 253.14).

-

Vessel Selection: Use a glass vial or polypropylene tube. Avoid polystyrene.

-

Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or ≥99.9%).

-

Mixing: Vortex for 30 seconds. If solid remains, sonicate at 40 kHz for 5 minutes.

-

Validation: Visually inspect against a dark background. The solution must be completely clear and colorless to pale yellow.

Solubility in Water & Aqueous Buffers

This is the failure point for most experiments.

-

Free Base: Insoluble in water at neutral pH (<0.1 mg/mL). Requires acidification.

-

HCl Salt: Highly soluble in water (>20 mg/mL).

The pH Switch Mechanism

The piperidine nitrogen must be protonated to maintain aqueous solubility.

Protocol B: Aqueous Dilution for Bioassays

Scenario: Diluting a DMSO stock into culture media or buffer.

-

Preparation: Ensure your aqueous buffer is at the target temperature (usually 37°C).

-

Stepwise Addition: Do not add buffer to DMSO. Add the DMSO stock into the vortexing buffer.

-

Limit DMSO: Keep final DMSO concentration <0.5% (v/v) to avoid cytotoxicity, unless the assay tolerates higher.

-

Check pH: If using the free base at high concentrations (>100 µM), check that the addition didn't shift the pH.

-

Intermediate Dilution (The "Sandwich" Method):

-

If direct dilution causes precipitation, perform an intermediate dilution in 50% DMSO / 50% Water before the final spike into media.

-

Visualizing the Solubilization Strategy

The following diagram illustrates the decision matrix for handling this compound based on its initial solid form.

Caption: Decision tree for solubilization. Note the high risk of precipitation when transitioning the Free Base from DMSO to aqueous media.

Self-Validating Protocols (Quality Control)

Do not assume solubility. Prove it using this rapid validation workflow.

The "Light Scatter" Test

-

Prepare your final dilution (e.g., 10 µM in PBS).

-

Shine a laser pointer (or use a DLS instrument if available) through the vial.

-

Pass: Beam is invisible (Tyndall effect negative).

-

Fail: Visible beam path indicates micro-precipitates.

The "Centrifuge" Test

-

Spin the dilution at 13,000 x g for 10 minutes.

-

Analyze the supernatant by HPLC/UV.

-

Compare peak area to a reference standard in 100% DMSO.

-

If recovery is <95%, the compound has crashed out.

Storage & Stability

-

Solid State: Store at -20°C, desiccated. Stable for >2 years.

-

DMSO Stock: Store at -20°C or -80°C. Hygroscopic—always warm to Room Temp before opening to prevent water condensation, which degrades the stock quality.

-

Aqueous Solution: Prepare fresh. Do not store. The secondary amine can react with atmospheric CO2 (carbamate formation) or oxidize over time in solution.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 741683-14-7, 2-Fluoro-5-piperidin-4-ylpyridine. Retrieved from [Link]

- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Synthesis of 2-Fluoro-5-piperidin-4-ylpyridine from Boc-protected precursors

An Application Guide to the Synthesis of 2-Fluoro-5-piperidin-4-ylpyridine Utilizing Boc-Protected Intermediates

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-Fluoro-5-piperidin-4-ylpyridine, a valuable heterocyclic building block in contemporary drug discovery. The strategy hinges on a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a Boc-protected piperidine boronic ester and a functionalized fluoropyridine, followed by an efficient acid-mediated deprotection. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step methodology but also the underlying chemical principles, expert insights into experimental choices, and troubleshooting advice to ensure reproducible and high-yielding results.

Introduction: The Significance of the 2-Fluoro-5-(piperidin-4-yl)pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, by altering its electronic profile.[1] Similarly, the piperidine moiety is a common feature in centrally active agents, improving solubility and providing a vector for further functionalization. The combined 2-Fluoro-5-(piperidin-4-yl)pyridine core is therefore a highly sought-after structural motif for accessing novel chemical space in the development of therapeutics. This guide details a reliable and scalable synthetic route to this key intermediate.

The Synthetic Blueprint: A Retrosynthetic and Mechanistic Overview

A logical retrosynthetic analysis of the target compound points to a disconnection at the C-C bond between the pyridine and piperidine rings. This suggests a cross-coupling strategy as the key bond-forming step. The piperidine nitrogen's inherent nucleophilicity necessitates the use of a protecting group to prevent side reactions during the coupling step.

The Choice of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen. Its widespread adoption is due to several key advantages:

-

Robustness: The Boc group is stable to a wide array of non-acidic reagents and reaction conditions, including the basic conditions often employed in Suzuki couplings.[2]

-

Facile Cleavage: It can be removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are orthogonal to many other protecting groups.[2][3][4]

-

Crystallinity: Boc-protected intermediates are often crystalline solids, which aids in their purification.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[5] Its tolerance of diverse functional groups and generally mild reaction conditions make it a cornerstone of modern organic synthesis.[6][7] The catalytic cycle, a well-established mechanism, involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to form the desired product and regenerate the active catalyst.[8]

The overall synthetic workflow is depicted below.

Caption: Retrosynthetic and forward-synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Part A: Suzuki-Miyaura Coupling to Synthesize tert-butyl 4-(6-fluoropyridin-3-yl)piperidine-1-carboxylate

This protocol describes the palladium-catalyzed coupling of 5-bromo-2-fluoropyridine with a commercially available Boc-protected piperidine boronic acid pinacol ester.

Materials:

-

5-Bromo-2-fluoropyridine

-

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Boc-piperidine boronic acid pinacol ester)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

| Reagent/Parameter | Molar Equiv. | Amount (for 10 mmol scale) | Purpose |

|---|---|---|---|

| 5-Bromo-2-fluoropyridine | 1.0 | 1.76 g (10.0 mmol) | Aryl halide coupling partner |

| Boc-piperidine boronic ester | 1.2 | 3.73 g (12.0 mmol) | Nucleophilic coupling partner |

| Pd(dppf)Cl₂ | 0.03 | 245 mg (0.3 mmol) | Palladium catalyst |

| Potassium Carbonate | 3.0 | 4.15 g (30.0 mmol) | Base for transmetalation |

| 1,4-Dioxane | - | 40 mL | Organic solvent |

| Water | - | 10 mL | Co-solvent, aids in dissolving base |

| Temperature | - | 90 °C | Reaction temperature |

| Time | - | 12-16 hours | Reaction duration |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-fluoropyridine (1.76 g, 10.0 mmol), Boc-piperidine boronic acid pinacol ester (3.73 g, 12.0 mmol), Pd(dppf)Cl₂ (245 mg, 0.3 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.

-

Scientist's Note: The use of a mixed solvent system is common in Suzuki reactions. Dioxane solubilizes the organic components, while water dissolves the inorganic base, facilitating the reaction at the interface.[7]

-

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromo-2-fluoropyridine is consumed (typically 12-16 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).

-

Scientist's Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(6-fluoropyridin-3-yl)piperidine-1-carboxylate as a white solid. (Expected yield: 80-90%).

Part B: Acid-Catalyzed Deprotection to Yield 2-Fluoro-5-piperidin-4-ylpyridine

This protocol details the removal of the Boc group using trifluoroacetic acid to yield the final product.

Materials:

-

tert-butyl 4-(6-fluoropyridin-3-yl)piperidine-1-carboxylate (from Part A)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether

Table 2: Reaction Parameters for Boc Deprotection

| Reagent/Parameter | Volume Ratio/Equiv. | Amount (for 8 mmol scale) | Purpose |

|---|---|---|---|

| Boc-protected intermediate | 1.0 | 2.37 g (8.0 mmol) | Substrate |

| Dichloromethane (DCM) | - | 40 mL | Solvent |

| Trifluoroacetic Acid (TFA) | 10 equiv. | 6.2 mL (80 mmol) | Acid catalyst for deprotection |

| Temperature | - | 0 °C to Room Temp. | Reaction temperature |

| Time | - | 1-2 hours | Reaction duration |

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the Boc-protected intermediate (2.37 g, 8.0 mmol) in anhydrous DCM (40 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add trifluoroacetic acid (6.2 mL, 80 mmol) dropwise to the stirred solution.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The product will be the TFA salt.

-

Neutralization and Isolation: Dissolve the residue in a minimal amount of water and cool in an ice bath. Carefully add saturated sodium bicarbonate solution dropwise until the pH is basic (~8-9) to neutralize the TFA salt and generate the free amine.

-

Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Fluoro-5-piperidin-4-ylpyridine as a solid or oil. (Expected yield: >95%).

-

Scientist's Note: If the product is intended for use in subsequent reactions where the free base is required, this neutralization step is crucial. For storage, the hydrochloride salt (prepared using HCl in ether) is often more stable.

-

Product Characterization and Workflow Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Caption: From synthesis to final product analysis.

Field-Proven Insights & Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low yield in Suzuki coupling | Inactive catalyst; inefficient base; poor quality of boronic ester. | Ensure anhydrous conditions. Try a different palladium catalyst/ligand combination (e.g., Pd(PPh₃)₄) or a stronger base (e.g., Cs₂CO₃). Use freshly purchased or properly stored boronic ester. |

| Homocoupling of boronic ester | Reaction conditions favoring self-coupling. | Lower the catalyst loading. Ensure slow, controlled heating. |

| Incomplete Boc deprotection | Insufficient acid or reaction time. | Increase the equivalents of TFA or extend the reaction time. Monitor carefully by LC-MS. For very stubborn cases, consider using 4M HCl in dioxane.[4] |

| Difficulty isolating free base | Product is highly water-soluble. | After neutralization, saturate the aqueous layer with NaCl before extracting with an organic solvent like DCM or a 9:1 DCM/isopropanol mixture. |

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing high-purity 2-Fluoro-5-piperidin-4-ylpyridine. By leveraging a Boc-protection strategy coupled with a robust Suzuki-Miyaura cross-coupling reaction, this protocol enables medicinal chemists to access this valuable scaffold efficiently. The provided mechanistic insights and troubleshooting guide serve to empower researchers, ensuring consistent and successful synthesis for advancing drug discovery programs.

References

- Role of palladium catalyst in cross-coupling reactions. (2025). Google Cloud.

- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. (2025). BenchChem.

- Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].Tokyo Chemical Industry (India) Pvt. Ltd.

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Chemical and Pharmaceutical Research.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.PMC.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC.

- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.MDPI.

- An In-depth Technical Guide to the Boc Protection Mechanism for Amines.BenchChem.

- BOC protection method for aminopyridine.

- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2025).

- Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions.Sigma-Aldrich.

- N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon.AAPPTec.

- Application Note – N-Boc protection.Sigma-Aldrich.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015).

- BOC protection method for aminopyridine.

- Boc Protected Compounds.ASNA Company for advanced technologies Ltd.

- Boc-Protected Amino Groups.Organic Chemistry Portal.

- Preparation method of fluoropyridine compounds.

- Process for the preparation of fluorinated pyridines.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). (2025). BenchChem.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC.

- Purification method of pyridine and pyridine derivatives.

- meta-Selective Fluorination of Pyridine Deriv

- 2-Fluoro-5-(4-fluorophenyl)pyridine.PMC.

- Boc Solid Phase Peptide Synthesis.ChemPep.

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). Journal of Applied Pharmaceutical Science.

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Protected Compounds [asna.com.sa]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nobelprize.org [nobelprize.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

Improving yield in 2-Fluoro-5-piperidin-4-ylpyridine synthesis

To: Research Team From: Technical Support Center – Advanced Heterocyclic Chemistry Division Subject: Technical Guide: Improving Yield in 2-Fluoro-5-piperidin-4-ylpyridine Synthesis

Executive Summary

The synthesis of 2-Fluoro-5-piperidin-4-ylpyridine poses two specific chemoselectivity challenges that frequently degrade yield:

-

Inefficient C(sp²)–C(sp³) Coupling: Direct Suzuki coupling of the saturated piperidinyl boronate is sluggish and prone to

-hydride elimination. -

Hydrodefluorination: The 2-fluoro substituent is labile under standard hydrogenation conditions (Pd/C, H₂), leading to the des-fluoro byproduct (3-piperidin-4-ylpyridine).

This guide recommends a Two-Step "Vinyl-Boronate" Strategy to bypass these issues, utilizing a robust vinyl-coupling followed by a chemoselective reduction.

Module 1: Route Optimization & Strategy

The Core Problem: Many researchers attempt the direct coupling of N-Boc-4-piperidinylboronic acid (saturated) with 5-bromo-2-fluoropyridine. This secondary alkyl coupling is kinetically slow and requires specialized ligands (e.g., RuPhos) to prevent isomerization.

The Solution: Switch to the Vinyl Boronate Route . Couple the N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (vinyl species) first. This C(sp²)–C(sp²) coupling is high-yielding (>85%).[1][2] The subsequent reduction of the alkene must then be tuned to preserve the fluorine atom.

Strategic Workflow Diagram

Caption: Optimized workflow prioritizing the vinyl-boronate intermediate to maximize yield and avoid alkyl-coupling pitfalls.

Module 2: Step-by-Step Protocols

Step 1: Suzuki Coupling (Vinyl Route)

Target:tert-Butyl 4-(6-fluoropyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (3–5 mol%) | Bidentate ligand prevents catalyst deactivation by the pyridine nitrogen. |

| Base | K₂CO₃ (2.0 equiv) | Strong enough to activate boronate, but milder than hydroxides to prevent S_NAr attack on the 2-F position. |

| Solvent | 1,4-Dioxane / Water (4:[3]1) | Aqueous component is critical for the transmetallation step. |

| Temp | 80–90 °C | Sufficient for vinyl coupling; avoid refluxing >100°C to protect the C-F bond. |

Protocol:

-

Charge a reaction vessel with 5-bromo-2-fluoropyridine (1.0 eq), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and K₂CO₃ (2.0 eq).

-

Degas rigorously by bubbling nitrogen for 15 minutes (Oxygen causes homocoupling of the boronate).

-

Add Pd(dppf)Cl₂[1]·DCM (0.05 eq).

-

Heat to 85 °C for 4–6 hours. Monitor by LCMS.[4]

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[5]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Hydrogenation (The Critical Step)

Target:tert-Butyl 4-(6-fluoropyridin-3-yl)piperidine-1-carboxylate

Warning: Standard Hydrogenation (Pd/C, H₂) often cleaves the C-F bond (Hydrodefluorination).

Recommended Method A: Rhodium on Carbon (Rh/C) Rhodium is less active towards C-X oxidative addition than Palladium but effective for alkene reduction.

-

Catalyst: 5% Rh/C (5–10 wt% loading).

-

Solvent: MeOH or EtOAc.

-

Pressure: 1 atm H₂ (balloon).

-

Time: 2–4 hours.

Recommended Method B: Diimide Reduction (Metal-Free) If Rh/C causes defluorination, use in situ generated diimide. This reagent reduces C=C bonds but is inert to C-F bonds.

-

Reagent: p-Toluenesulfonylhydrazide (TSH) (3.0 eq) + Sodium Acetate (3.0 eq).

-

Solvent: DME/Water (1:1).

-

Temp: Reflux (approx. 80–90 °C).[3]

-

Mechanism: Thermal decomposition of TSH generates diimide (HN=NH), which reduces the alkene.

Module 3: Troubleshooting Guide

Issue 1: Low Yield in Suzuki Coupling

| Symptom | Probable Cause | Corrective Action |

| Starting material remains | Catalyst poisoning by pyridine N. | Switch to Pd(dppf)Cl₂ or Pd-PEPPSI-IPr . Avoid Pd(PPh₃)₄. |

| Homocoupling (Dimer) | Oxygen in solvent. | Degas solvents for >15 mins before adding catalyst. |

| Protodeboronation | Boronate hydrolysis.[4] | Increase catalyst loading to speed up reaction; ensure base is not too concentrated. |

| 2-OH-Pyridine byproduct | S_NAr attack by hydroxide. | Use K₃PO₄ or K₂CO₃ instead of NaOH/KOH.[5] Reduce water ratio slightly. |

Issue 2: Defluorination during Hydrogenation

Diagnostic: LCMS shows mass M-18 (Loss of F, gain of H).

Decision Tree for Hydrogenation:

Caption: Troubleshooting logic for preventing hydrodefluorination.

Frequently Asked Questions (FAQs)

Q: Can I use the saturated 4-piperidinyl boronic acid directly? A: It is possible but challenging. Secondary alkyl boronates are slow to transmetallate. If you must use this route, use Pd-PEPPSI-IPr or RuPhos-Pd-G3 as the catalyst in dioxane at 60°C. However, the vinyl-boronate route described above is generally more robust for this specific scaffold.

Q: Why is my fluorine atom falling off during hydrogenation? A: The 2-fluoropyridine motif is electron-deficient, making the C-F bond susceptible to oxidative addition by Palladium(0). Once Pd inserts, hydride displacement occurs. Rhodium and Platinum are less prone to this insertion than Palladium.

Q: How do I remove the Boc group without affecting the pyridine? A: 2-Fluoropyridines are relatively stable to acid. Standard deprotection with TFA/DCM (1:4) or 4M HCl in Dioxane at room temperature is safe. Avoid heating in strong aqueous acid, which could hydrolyze the fluorine to a hydroxyl group (pyridone).

References

-

Suzuki Coupling of Pyridyl Halides: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[6]1995 , 95, 2457–2483.[6] Link

-

Vinyl Boronate Strategy: Occhiato, E. G., et al. "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters."[7] J. Org.[6][7][8] Chem.2005 , 70, 7324-7330.[7] Link

-

Prevention of Defluorination: Forni, A., et al. "Selective Hydrogenation of Fluorinated Aromatics." Adv.[9] Synth. Catal.2012 , 354, 123-130. (General principle of using Rh/C for halo-arenes).

-

Diimide Reduction: Pasto, D. J.; Taylor, R. T. "Reduction with Diimide." Org.[6][7][8][10][11] React.1991 , 40, 91.

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarship.claremont.edu [scholarship.claremont.edu]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google Patents [patents.google.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Support Center: Purification of 2-Fluoro-5-piperidin-4-ylpyridine

Welcome to the dedicated technical support center for the purification of 2-Fluoro-5-piperidin-4-ylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction: Understanding the Chemistry of Purification

2-Fluoro-5-piperidin-4-ylpyridine is a key building block in medicinal chemistry, often synthesized through multi-step sequences that can introduce a variety of impurities. The presence of both a basic piperidine ring and a fluorinated pyridine moiety gives this molecule unique chemical properties that can be leveraged for purification, but also present specific challenges. Effective purification is not merely about applying a standard protocol; it is about understanding the potential impurities and rationally designing a strategy to remove them.

Common synthetic routes to 2-Fluoro-5-piperidin-4-ylpyridine and similar compounds include nucleophilic aromatic substitution (SNAr) reactions, such as the Halex reaction, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] Each of these methods can generate a characteristic profile of impurities.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of your crude 2-Fluoro-5-piperidin-4-ylpyridine product.

Issue 1: Persistent Presence of Starting Materials in the Purified Product

Scenario: After column chromatography, you observe the presence of unreacted 2-chloro-5-iodopyridine (or another di-halogenated precursor) and/or the piperidine starting material in your final product fractions.

Causality and Strategic Solutions:

The co-elution of starting materials with the desired product is a common challenge, particularly when their polarities are similar.

Troubleshooting Workflow:

Caption: Workflow for removing starting material impurities.

Detailed Protocols:

-

Optimizing Column Chromatography:

-

Solvent System Adjustment: A subtle change in the mobile phase can significantly impact separation. If you are using a standard hexane/ethyl acetate system, consider adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the elution profile. For basic compounds like 2-Fluoro-5-piperidin-4-ylpyridine, adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase can improve peak shape and resolution by minimizing interactions with acidic silica gel.[1]

-

Stationary Phase Variation: If silica gel fails to provide adequate separation, consider switching to a different stationary phase. Alumina (basic or neutral) can be effective for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) may offer a different selectivity profile.

-

-

Acid-Base Extraction: This is a highly effective method for separating basic compounds from neutral or acidic impurities.

-

Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-Fluoro-5-piperidin-4-ylpyridine and any unreacted piperidine will be protonated and move into the aqueous layer, while neutral or less basic impurities remain in the organic layer.

-

Separate the aqueous layer and cool it in an ice bath.

-

Slowly add a base (e.g., 6 M NaOH) to the aqueous layer until the pH is >10 to deprotonate the desired product, which may precipitate or form an oil.

-

Extract the now basic aqueous layer with an organic solvent (e.g., dichloromethane) to recover the purified product.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Issue 2: Presence of a More Polar Impurity, Suspected to be the 2-Hydroxypyridine Analog

Scenario: A persistent, more polar spot is observed on TLC, which is a common indication of the corresponding 2-hydroxypyridine impurity.

Causality and Strategic Solutions:

The 2-fluoro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution by water, especially under basic conditions or at elevated temperatures, leading to the formation of the 2-hydroxypyridine analog.[1][4] This impurity is significantly more polar than the desired product.

Troubleshooting Approaches:

-

Chromatographic Separation: Due to the significant difference in polarity, separation by column chromatography on silica gel is usually straightforward. The more polar 2-hydroxypyridine will have a much lower Rf value.

-

Preventative Measures: The most effective strategy is to prevent its formation. Ensure all reagents and solvents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Issue 3: Low Recovery After Crystallization

Scenario: You attempt to purify the crude product by recrystallization, but obtain a low yield of crystalline material.

Causality and Strategic Solutions:

Low recovery from crystallization can be due to several factors, including the choice of solvent, the cooling rate, and the presence of impurities that inhibit crystal formation.

Troubleshooting Crystallization:

| Possible Cause | Explanation | Solution |

| Inappropriate Solvent | The ideal solvent should dissolve the compound when hot but not when cold. | Screen a variety of solvents or solvent pairs (e.g., ethanol/water, dichloromethane/hexane).[6] |

| Cooling Too Quickly | Rapid cooling can lead to the formation of small, impure crystals or an oil. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. |

| Supersaturation | The solution may be supersaturated, preventing crystallization. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. |

| Presence of Impurities | Some impurities can inhibit crystal growth. | Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization. |

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities from a Suzuki-Miyaura coupling synthesis of 2-Fluoro-5-piperidin-4-ylpyridine?

A1: If 2-Fluoro-5-piperidin-4-ylpyridine is synthesized via a Suzuki-Miyaura coupling of a 2-fluoro-5-halopyridine with a piperidin-4-yl boronic acid derivative, you may encounter the following impurities:

-

Unreacted Starting Materials: The 2-fluoro-5-halopyridine and the boronic acid/ester.

-

Homocoupling Products: Bi-pyridyl or bi-piperidyl species formed from the coupling of two molecules of the starting materials.

-

Protodeboronation Product: The piperidin-4-yl boronic acid can be replaced by a hydrogen atom, leading to piperidine.

-

Ligand-Derived Impurities: Impurities originating from the phosphine ligands used in the palladium catalyst system can sometimes be observed.[6]

Q2: How can I remove palladium residues from my final product?

A2: Palladium residues from cross-coupling reactions can often be removed by:

-

Filtration through Celite® or Silica Gel: Passing a solution of the crude product through a pad of Celite® or a short plug of silica gel can adsorb a significant amount of the palladium catalyst.

-

Aqueous Workup with a Chelating Agent: Washing the organic solution of the product with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester the palladium into the aqueous phase.

-

Activated Carbon Treatment: Stirring a solution of the product with activated carbon can also effectively remove palladium residues.

Q3: My product appears as an oil even after purification. How can I induce crystallization?

A3: If your purified 2-Fluoro-5-piperidin-4-ylpyridine is an oil, you can try the following to induce crystallization:

-

Solvent Trituration: Add a small amount of a non-polar solvent in which the oil is insoluble (e.g., hexane or pentane) and stir or sonicate the mixture. This can sometimes cause the oil to solidify.

-

Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane and then add a less volatile, non-polar solvent like hexane. Slowly remove the dichloromethane on a rotary evaporator.

-

Salt Formation: Since the molecule has a basic piperidine nitrogen, forming a salt (e.g., the hydrochloride or hydrobromide salt) by treating a solution of the free base with an acid like HCl in ether can often lead to a stable, crystalline solid which is easier to handle and purify.

Conclusion

The successful purification of 2-Fluoro-5-piperidin-4-ylpyridine relies on a systematic and informed approach. By understanding the potential impurities arising from the synthetic route and applying the appropriate purification techniques, researchers can obtain this valuable compound with the high purity required for subsequent research and development activities. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each reaction is unique, and some level of optimization will always be necessary.

References

- BenchChem.

-

ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. [Link]

-

ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters. [Link]

-

Organic Syntheses. is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with. [Link]

-

PMC. 2-Fluoro-5-(4-fluorophenyl)pyridine. [Link]

-

eScholarship.org. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. [Link]

-

ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

-

European Patent Office. Process for the preparation of fluorinated pyridines - EP 0192287 A2. [Link]

-

ResearchGate. (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

J-STAGE. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PMC. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

-

IIP Series. AN EVALUATION OF THIN LAYER CHROMATOGRAPHY AS A BIOTECHNOLOGY TOOL FOR THE ISOLATION OF BIOACTIVE COMPOUNDS FROM MEDICINAL PLANT. [Link]

-

PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

PMC. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

Technical Support Center: Stability Protocols for 2-Fluoro-5-piperidin-4-ylpyridine

Status: Operational Ticket ID: CHEM-SUP-2F-PIP Subject: Preventing Defluorination & Decomposition Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are working with 2-Fluoro-5-piperidin-4-ylpyridine , a "privileged" but kinetically fragile scaffold.[1] The 2-fluoropyridine moiety is highly valuable in medicinal chemistry (e.g., as a bioisostere or precursor to PARP inhibitors), but it suffers from a critical vulnerability: Nucleophilic Aromatic Substitution (SNAr) .

Because your molecule contains both an electrophile (the 2-fluoro ring) and a potential nucleophile (the piperidine nitrogen), it possesses a high risk of intermolecular self-destruction (polymerization) if not handled correctly.

This guide provides the mechanistic grounding, troubleshooting steps, and validated protocols to maintain the integrity of the C–F bond.

Module 1: The Mechanism of Failure

To prevent defluorination, you must understand how it happens. The 2-position of pyridine is electron-deficient due to the nitrogen atom's electronegativity. When a fluorine atom is attached, its high electronegativity further depletes electron density at C2, making it a "hotspot" for nucleophilic attack.

The SNAr Pathway

Unlike standard benzenes, 2-fluoropyridines do not require metal catalysis to lose fluorine.[1] They react via the SNAr mechanism:

-

Attack: A nucleophile (Base, Amine, Alkoxide) attacks C2.

-

Intermediate: A Meisenheimer complex forms (stabilized by the ring nitrogen).

-

Elimination: Fluoride (F⁻) is ejected, and the nucleophile takes its place.

Visualizing the Risk

Figure 1: Failure Mode Analysis.[1] The primary risk is the molecule attacking itself (Risk A) or the reagents attacking the fluorine (Risk B).

Module 2: Critical Troubleshooting (Q&A)

Scenario A: The "Disappearing" Product

User Report: "I attempted a Suzuki coupling at the C5 position. The starting material was consumed, but the product mass is correct minus 18 units (OH instead of F) or plus mass from the solvent."

-

Diagnosis: Hydroxylation or Alkoxylation via SNAr.

-

Root Cause: You likely used a strong hydroxide (NaOH, KOH) or alkoxide (NaOEt) base in a polar solvent.

-

The Fix:

-

Switch Base: Use Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) .[2] These are basic enough for the Suzuki cycle but kinetically slower at effecting SNAr on the pyridine.

-

Water Control: While Suzuki requires some water, excess water at high temps (>80°C) promotes hydrolysis of the C-F bond. Use a strict ratio (e.g., Dioxane:H₂O 4:1).

-

Scenario B: The "Gunk" (Polymerization)

User Report: "I deprotected the piperidine amine using TFA. Upon neutralizing the solution, the reaction turned into an insoluble gum."

-

Diagnosis: Intermolecular Self-Reaction.[1]

-

Root Cause: Once the piperidine amine is free (neutralized), it becomes a nucleophile. If the concentration is high, the amine of Molecule A attacks the 2-F of Molecule B.

-

The Fix:

-

Keep it Acidic: Store the deprotected amine as the TFA or HCl salt . Do not free-base until the exact moment of the next reaction.

-

Dilution: If you must free-base, perform the subsequent reaction (e.g., amide coupling) in high dilution (>20 volumes of solvent) to favor the desired intramolecular or cross-reaction over intermolecular polymerization.

-

Module 3: Optimized Protocols

Protocol 1: Safe Cross-Coupling (Suzuki/Buchwald)

Objective: Functionalize the C5 position (if halogenated) or attach the pyridine to another scaffold without losing the Fluorine.

Reagent Selection Table:

| Component | Recommended (Safe) | High Risk (Avoid) | Reasoning |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOEt, KOtBu, NaOH | Strong alkoxides rapidly displace F⁻.[1] |

| Solvent | Toluene, Dioxane, THF | DMSO, DMF, NMP | Polar aprotic solvents accelerate SNAr by stripping cations.[1] |

| Ligand | XPhos, SPhos, BrettPhos | PPh₃ (requires higher heat) | Bulky, electron-rich ligands speed up the catalytic cycle, outcompeting the side reaction. |

| Temp | 60–80 °C | >100 °C | SNAr rates increase exponentially with T. |

Step-by-Step:

-

Protect: Ensure the piperidine nitrogen is Boc-protected. Never run a Pd-coupling on the free amine version of this molecule.

-

Mix: Combine Ar-Br (1.0 eq), Boronic Acid (1.2 eq), K₃PO₄ (2.0 eq) , and Pd-Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

-

Solvent: Add 1,4-Dioxane (degassed). If water is needed for the boronic acid, add minimal degassed water (10% v/v).

-

Heat: Heat to 80°C. Monitor by LCMS every hour.

-

Stop: Do not "cook" overnight. Stop immediately upon consumption of starting material.

Protocol 2: Safe Deprotection of Piperidine

Objective: Remove Boc group without triggering polymerization.

-

Dissolve: Dissolve Boc-protected substrate in DCM (10 volumes).

-

Acidify: Add TFA (10 volumes) at 0°C. Warm to RT for 1–2 hours.

-

Workup (CRITICAL):

-

Option A (Isolation as Salt): Evaporate volatiles. Azeotrope with toluene/DCM 3x to remove excess TFA. Isolate as the TFA salt . This is stable.

-

Option B (Free Base): If you must free-base, use a weak scavenger resin (e.g., MP-Carbonate) rather than aqueous NaOH wash.[1] If using aqueous wash, keep it cold (0°C) and immediately process the amine into the next step.

-

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use NaH (Sodium Hydride) with this molecule? A: Absolutely not. NaH will deprotonate any available acidic site (or simply act as a nucleophile source if wet) and the counter-ion effect in polar solvents will trigger rapid defluorination or polymerization.

Q: Why is 2-Fluoropyridine worse than 2-Chloropyridine? A: Counter-intuitively, F is a better leaving group in SNAr than Cl.[1] The high electronegativity of Fluorine stabilizes the anionic Meisenheimer intermediate (the rate-determining step), lowering the activation energy for nucleophilic attack.

Q: I see a small impurity +30 mass units. What is it? A: If you are using Methanol (MeOH) as a solvent, that is the Methoxy adduct (+31 - 1 = +30). Methanol is a nucleophile. Avoid alcohols as solvents if heating is required.

References

-

SNAr Reactivity of Fluoropyridines

-

Catalytic Considerations

- Base Effects in Suzuki Coupling: "Optimization of Suzuki-Miyaura coupling for electron-deficient heteroaryl halides."

-

Source:[1]

-

Piperidine/Pyridine Self-Reactivity

(Note: Always consult your specific SDS and perform small-scale safety pilots before scaling up reactions involving high-energy intermediates.)

Sources

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Optimizing purification of polar piperidine derivatives

Ticket #8492: Purification of Polar Piperidine Derivatives

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary

Piperidine derivatives present a "perfect storm" for purification: they are secondary amines (highly basic, pKa ~11), often polar (hydrophilic), and frequently lack UV chromophores.

This guide addresses the three most common failure modes reported by our users:

-

Peak Tailing (Flash): Caused by silanol interactions.[1][2][3]

-

No Retention (Prep-HPLC): Caused by protonation at standard acidic pH.

-

Detection Failure: Caused by lack of UV absorbance.

Module 1: Flash Chromatography Troubleshooting

Issue: "My compound streaks across the column or elutes as a broad, tailing peak."

Root Cause Analysis

Standard silica gel is acidic (pKa ~5). Basic piperidines (pKa ~11) protonate upon contact with silanols, forming strong ionic bonds. This "stick-and-slip" mechanism causes peak broadening and tailing.

Protocol A: The "Modifier" Method (Standard Silica)

If you must use standard silica, you must mask the silanols.

-

Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[4]

-

The Critical Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to both solvent A and solvent B.

-

Note: NH₄OH is superior for solubility but immiscible with pure DCM. Use a "DCM + 10% MeOH" pre-blend as your weak solvent to ensure miscibility.

-

-

The "Wash" Step: Pre-equilibrate the column with 3 column volumes (CV) of the modifier-containing solvent before loading.

Protocol B: The "Amine-Silica" Method (Recommended)

Switch to Amine-Functionalized Silica (KP-NH) .

-

Why: The surface is pre-coated with propyl-amine groups. This creates a basic surface that repels the piperidine, preventing ionic interaction.

-

Benefit: No TEA/NH₄OH required in the mobile phase. You can use simple Hexane/Ethyl Acetate or DCM/MeOH gradients without additives.

-

Recovery: Often >95% compared to <70% on standard silica due to irreversible adsorption.

Module 2: Preparative HPLC & Retention Strategies

Issue: "My compound elutes in the void volume (dead time) on C18."

Root Cause Analysis

At standard HPLC pH (0.1% TFA or Formic Acid, pH ~2-3), piperidine is fully protonated (

Solution: pH Switching (The "Free Base" Approach)

You must suppress ionization to retain the compound. By raising the pH above the pKa (pH > 10), the piperidine becomes neutral (

WARNING: Standard silica-based C18 columns dissolve above pH 8. You MUST use Hybrid Silica (e.g., Ethylene Bridged Hybrid) or Polymer-based columns.

High-pH Buffer Protocol:

-

Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).

-

Organic Modifier: Acetonitrile (ACN).

-

Gradient: 5% to 95% ACN.

-

Result: Retention usually shifts from <1 min (void) to 5-10 mins, with sharp peak shape.

Alternative: HILIC Mode

If the compound is too polar even at high pH (e.g., contains multiple hydroxyls), switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Column: Bare Silica or Amide-bonded phase.[5]

-

Mobile Phase: High Organic (Start at 95% ACN, gradient down to 60% ACN/Water).

-

Mechanism: Partitioning into a water-rich layer on the silica surface.

-

Sample Diluent: Must be high organic (e.g., 100% ACN) to prevent "solvent washout" effects.

Module 3: Detection (The "Invisible" Analyte)

Issue: "I see nothing on the UV trace."

Piperidines lack conjugated pi-systems. Standard UV (254 nm) is useless.

Recommended Detection Systems:

| Detector | Suitability | Notes |

|---|---|---|

| UV (200-210 nm) | Low | Solvents (MeOH/Ethyl Acetate) absorb here. High noise. |

| ELSD / CAD | High | Universal detection. Requires volatile buffers. |

| MS (ESI+) | Critical | Best for identification. Piperidines ionize extremely well (

Visual Decision Workflows

Figure 1: Purification Method Selection Matrix

Caption: Decision tree for selecting the optimal stationary phase based on compound solubility and polarity.

Figure 2: Troubleshooting Tailing Peaks

Caption: Logic flow for diagnosing and fixing peak shape issues in amine purification.

References

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

-

Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography: Purifying Amines. Retrieved from [Link]

Sources

Technical Comparison Guide: 19F NMR Profiling of 2-Fluoro-5-piperidin-4-ylpyridine

Topic: 19F NMR shifts for 2-Fluoro-5-piperidin-4-ylpyridine characterization Content Type: Publish Comparison Guide

Executive Summary

2-Fluoro-5-(piperidin-4-yl)pyridine (CAS: 1211516-09-6) is a critical heterocyclic building block, widely utilized in the synthesis of PARP inhibitors (e.g., Niraparib) and CGRP receptor antagonists (e.g., Rimegepant). In high-throughput medicinal chemistry, rapid and unambiguous validation of this intermediate is paramount.

While 1H NMR often suffers from signal overlap in the aliphatic region (due to the piperidine ring protons), 19F NMR offers a superior, background-free diagnostic tool. This guide provides a technical analysis of the 19F chemical shift profile for 2-Fluoro-5-piperidin-4-ylpyridine, establishing a diagnostic window of -70.0 to -74.0 ppm (relative to CFCl₃). It compares this signature against key regioisomers and precursors to ensure precise structural verification.

Chemical Context & Electronic Environment

The 19F NMR signal of this molecule is governed by the electronic environment of the pyridine ring.

-

Ortho-Effect: The fluorine atom at position 2 is directly adjacent to the pyridine nitrogen. The lone pair on the nitrogen creates a deshielding cone, shifting the resonance significantly downfield compared to fluorobenzene (-113 ppm).

-

Meta-Substitution: The piperidin-4-yl group at position 5 acts as a weak alkyl donor (+I effect) meta to the fluorine. Meta-substituents typically exert minimal influence on 19F shifts (< 2 ppm perturbation), making the signal comparable to the parent 2-fluoropyridine.

Structural Diagram (Logic Flow)

Figure 1: Electronic factors influencing the 19F chemical shift.

Comparative Analysis: Shifts & Diagnostics

The following table synthesizes experimental data for the target molecule against its most common precursors and potential regioisomeric impurities. All values are referenced to CFCl₃ (0.00 ppm) in CDCl₃ .

Table 1: Diagnostic 19F NMR Shift Data

| Compound | Structure Note | 19F Shift (δ ppm) | Diagnostic Interpretation |

| 2-Fluoro-5-(piperidin-4-yl)pyridine | Target Molecule | -71.0 to -73.0 | Primary Signal. Consistent with 2-F-pyridines. |

| 2-Fluoro-5-bromopyridine | Common Precursor | -71.69 [1] | Almost identical to target; distinguish via LCMS or 1H NMR. |

| 2-Fluoropyridine | Parent Scaffold | -71.40 | Baseline reference.[1] |

| 3-Fluoropyridine | Regioisomer | -123.0 to -126.0 | Critical Check. If signal appears here, the F is in the wrong position. |

| 4-Fluoropyridine | Regioisomer | -95.0 to -100.0 | Distinctly upfield from the 2-F isomer. |

| Fluorobenzene | Reference Standard | -113.15 | Standard internal check for instrument calibration. |

Critical Analysis

-

Regioisomer Discrimination: The most common synthetic error is the formation of the 3-fluoro isomer. The chemical shift difference is massive (>50 ppm). A signal at -123 ppm is a definitive failure criteria.

-

Precursor Carryover: The conversion of 2-fluoro-5-bromopyridine to the target (via cross-coupling) results in a minimal shift change (~0.5 ppm).

-

Action: Do not rely solely on 19F NMR to quantify residual bromide. Use 1H NMR (monitoring the piperidine protons) or HPLC.

-

-

Salt Forms: The target is often isolated as an HCl or TFA salt. Protonation of the piperidine nitrogen (far from the F) has negligible effect. However, protonation of the pyridine nitrogen (if excess acid is used) will shift the fluorine signal downfield (deshielding) by 5-10 ppm. Always neutralize the sample with NaHCO₃ or use a free-base protocol for consistent referencing.

Experimental Protocol

To ensure reproducibility and valid comparison with literature values, follow this standardized characterization workflow.

Method A: Standard Characterization (Free Base)

-

Sample Prep: Dissolve 10-15 mg of the compound in 0.6 mL CDCl₃ .

-

Reference: Add 10 µL of 0.1% Hexafluorobenzene (C₆F₆) solution as an internal standard (set to -164.9 ppm) OR reference externally to CFCl₃ (0 ppm).

-

Acquisition Parameters:

-

Pulse Sequence: zgfig (Inverse gated decoupling) to suppress NOE and simplify integration.

-

Spectral Width: 200 ppm (cover -50 to -250 ppm).

-

Relaxation Delay (D1): ≥ 10 seconds (Fluorine T1 times can be long; essential for quantitative purity).

-

Scans: 16-64 (Fluorine is 100% natural abundance, high sensitivity).

-

Graphviz Workflow: Quality Control Decision Tree

Figure 2: Decision tree for validating 2-Fluoro-5-piperidin-4-ylpyridine batches.

References

-

Fier, P. S., & Hartwig, J. F. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry, 80(24), 12137–12145. [Link]

- Source for 2-Fluoro-5-bromopyridine experimental shift (-71.69 ppm).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2]

- Authoritative text on substituent effects and chemical shift ranges.

-

Reich, H. J. (2020).[3][4] 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

- Standard reference for fluoropyridine regioisomer shifts.

-

PubChem. (2025). 2-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride. [Link]

- Compound identification and CAS verific

Sources

Comparing reactivity of 2-Fluoro-5-piperidin-4-ylpyridine vs 2-Chloropyridine analogs

This guide provides an in-depth technical comparison of 2-Fluoro-5-(piperidin-4-yl)pyridine versus its 2-Chloropyridine analogs. It is designed for medicinal chemists and process development scientists selecting the optimal scaffold for functionalization.

Executive Summary: The Halogen Decision Matrix

The choice between the 2-Fluoro and 2-Chloro analogs is not merely a matter of availability; it dictates the synthetic pathway. The reactivity profiles are orthogonal depending on the reaction class.

| Feature | 2-Fluoro Analog | 2-Chloro Analog |

| Primary Utility | Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald) | |

| Reactivity Driver | Electronegativity ( | Bond Dissociation Energy (Oxidative Addition) |

| Kinetics ( | Fast (approx. 100–300x faster than Cl) | Sluggish (Requires forcing conditions/activation) |

| Kinetics (Pd-Cat) | Inert (requires specialized ligands) | Excellent (Standard oxidative addition) |

| 5-Pos. Influence | Piperidinyl group (EDG) slightly deactivates; F compensates. | Piperidinyl group deactivates; Cl often fails without catalyst. |

Mechanistic Deep Dive

A. Nucleophilic Aromatic Substitution ( )

For reactions involving amines, alkoxides, or thiols displacing the C2-halogen, the 2-Fluoro analog is vastly superior .

-

The Fluorine Effect:

proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex.[1] The rate-determining step is usually the initial nucleophilic attack.[1] -

Causality: Fluorine is the most electronegative element, causing significant inductive withdrawal (

effect) at the C2 carbon. This lowers the LUMO energy of the pyridine ring and stabilizes the anionic transition state (Meisenheimer complex) much more effectively than chlorine. -

The "Element Effect": Despite the C–F bond being stronger than C–Cl, the bond breaking occurs after the rate-determining step. Thus, 2-Fluoro reacts orders of magnitude faster.

B. Metal-Catalyzed Cross-Coupling

For reactions forming C–C or C–N bonds via Palladium or Nickel catalysis, the 2-Chloro analog is the standard choice .

-

Oxidative Addition: The rate-determining step in cycles like Suzuki-Miyaura is often the oxidative addition of the metal into the C–X bond.

-

Causality: The C–Cl bond (approx. 95 kcal/mol) is weaker than the C–F bond (approx. 116 kcal/mol). Pd(0) inserts easily into C–Cl but typically cannot break C–F without specialized activation.

C. Impact of the 5-Piperidin-4-yl Substituent

The piperidin-4-yl group is an alkyl-like substituent attached to the pyridine.

-

Electronic Effect: Alkyl groups are weak Electron Donating Groups (EDG) via hyperconjugation.

-

Consequence: EDGs generally deactivate pyridine rings toward

(making the ring less electron-deficient). -

Verdict: This deactivation makes the 2-Chloro analog particularly poor for

in this specific scaffold, often requiring temperatures >120°C or microwave forcing. The 2-Fluoro analog retains sufficient reactivity to proceed at mild temperatures (40–80°C) despite the 5-alkyl deactivation.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways for these two analogs.

Caption: Divergent reaction pathways. The 2-Fluoro analog favors the

Experimental Protocols

Protocol A: Amination of 2-Fluoro-5-(piperidin-4-yl)pyridine

Use this protocol to introduce amine functionality at the 2-position.